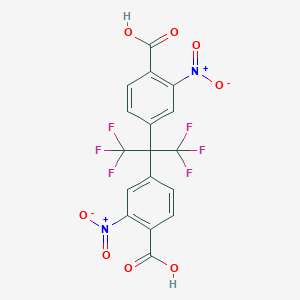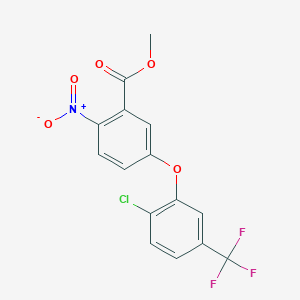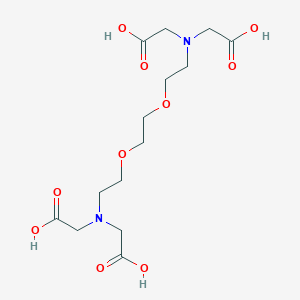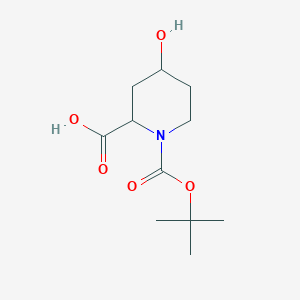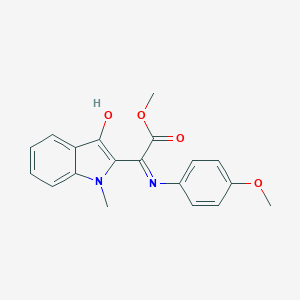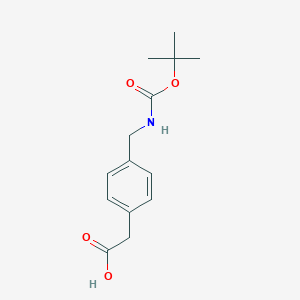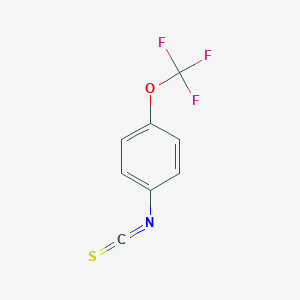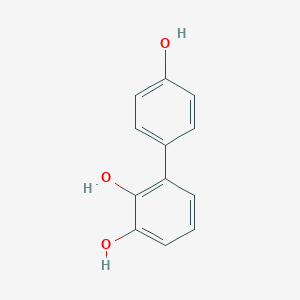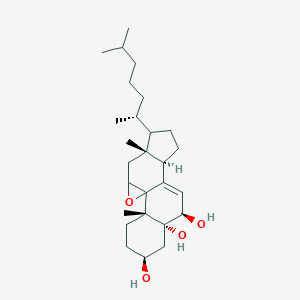
9,11-Epoxycholest-7-ene-3,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Epoxycholest-7-ene-3,5,6-triol, also known as 7β,8α-epoxy-cholesterol, is a cholesterol derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process that involves the oxidation of cholesterol, followed by epoxidation and hydrolysis. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 9,11-epoxycholest-7-ene-3,5,6-triol is not fully understood, but research has suggested that it may act through multiple pathways. One study found that this compound was able to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, research has shown that this compound has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has a range of biochemical and physiological effects. One study found that this compound was able to reduce the expression of pro-inflammatory cytokines in a mouse model of colitis, indicating its potential as an anti-inflammatory agent. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. Additionally, research has shown that this compound has neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9,11-epoxycholest-7-ene-3,5,6-triol in laboratory experiments is its potential as a therapeutic agent for a range of diseases. Additionally, this compound is relatively easy to synthesize using standard laboratory techniques. However, there are also limitations to using this compound in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, this compound is not yet widely available, which may limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 9,11-epoxycholest-7-ene-3,5,6-triol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative disorders. Future research could focus on the neuroprotective effects of 9,11-epoxycholest-7-ene-3,5,6-triol and its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and colitis.
Synthesemethoden
The synthesis of 9,11-epoxycholest-7-ene-3,5,6-triol involves a multistep process that starts with the oxidation of cholesterol using a strong oxidizing agent such as chromium trioxide. This is followed by epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxy group at the 9,11 positions. The final step involves hydrolysis of the epoxy group using an acid catalyst, such as hydrochloric acid, to yield 9,11-epoxycholest-7-ene-3,5,6-triol.
Wissenschaftliche Forschungsanwendungen
9,11-Epoxycholest-7-ene-3,5,6-triol has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. One study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-cancer agent. Another study found that this compound was able to reduce inflammation in a mouse model of colitis, suggesting its potential as an anti-inflammatory agent. Additionally, research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120152-00-3 |
|---|---|
Produktname |
9,11-Epoxycholest-7-ene-3,5,6-triol |
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |
InChI |
InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |
InChI-Schlüssel |
HJWIFUYWCCWKOA-NNBUKKMOSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
Synonyme |
9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




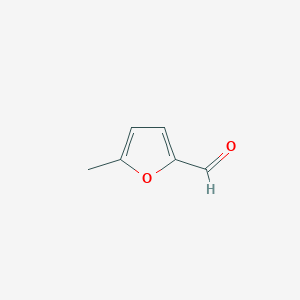


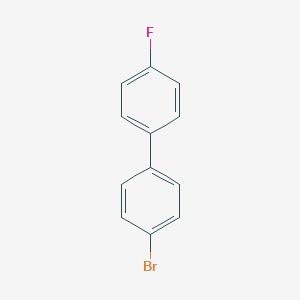
![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
